molecular formula C19H27NO B1604665 Cyclohexyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-89-2

Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Cat. No.: B1604665
CAS No.: 898773-89-2
M. Wt: 285.4 g/mol
InChI Key: YGDBWQTXMDPSOM-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C19H27NO and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 2-(piperidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-(piperidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h5-6,11-12,16H,1-4,7-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBWQTXMDPSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643623
Record name Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-89-2
Record name Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone, a complex molecule integrating a cyclohexyl ketone, a phenyl ring, and a piperidinylmethyl substituent. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and established chemical principles to propose a viable synthetic route, predict its physicochemical properties, and discuss its potential pharmacological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's chemical landscape and potential applications.

Introduction and Molecular Overview

Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone is a tertiary amine and a ketone with the chemical formula C₁₉H₂₇NO. Its structure features a central benzophenone-like core, where one of the phenyl rings is substituted at the ortho position with a piperidinylmethyl group, and the other phenyl ring is replaced by a cyclohexyl group. The strategic placement of the bulky, basic piperidine moiety ortho to the carbonyl group is expected to significantly influence the molecule's conformation, reactivity, and biological activity. The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds, suggesting that this molecule may possess interesting pharmacological properties.[1]

The structural uniqueness of this compound lies in the combination of a flexible cyclohexyl ring, a rigid phenyl core, and a basic piperidinyl group. This amalgamation of features could lead to novel interactions with biological targets.

Physicochemical Properties

Based on its structure, the following physicochemical properties for cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can be predicted. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.

PropertyPredicted ValueReference
Molecular FormulaC₁₉H₂₇NON/A
Molecular Weight285.43 g/mol N/A
XLogP34.5N/A
Hydrogen Bond Donor Count0N/A
Hydrogen Bond Acceptor Count2N/A
Rotatable Bond Count4N/A

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid cluster_1 Step 2: Formation of the Alcohol Intermediate cluster_2 Step 3: Oxidation to the Final Product A Methyl 2-(bromomethyl)benzoate C Methyl 2-(piperidin-1-ylmethyl)benzoate A->C Toluene, rt B Piperidine B->C D 2-(Piperidin-1-ylmethyl)benzoic acid C->D LiOH, THF/H₂O F Cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol D->F 1. SOCl₂ 2. E Cyclohexylmagnesium bromide (Grignard Reagent) E->F G Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone F->G PCC or Swern Oxidation

Caption: Proposed multi-step synthesis of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid

This initial step involves the nucleophilic substitution of methyl 2-(bromomethyl)benzoate with piperidine, followed by the hydrolysis of the resulting ester.

  • Protocol for Methyl 2-(piperidin-1-ylmethyl)benzoate:

    • In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in toluene.

    • Add piperidine (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • The formation of a white precipitate (piperidine hydrobromide) will be observed.

    • Filter the precipitate and wash with toluene.

    • The filtrate, containing the desired product, can be purified by column chromatography on silica gel.[2]

  • Protocol for 2-(Piperidin-1-ylmethyl)benzoic acid:

    • Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.[3]

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

    • The product, 2-(piperidin-1-ylmethyl)benzoic acid, will precipitate and can be collected by filtration.

Step 2: Formation of Cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol

This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4]

  • The 2-(piperidin-1-ylmethyl)benzoic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂).

  • In a separate flask, prepare the cyclohexylmagnesium bromide Grignard reagent from cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether.

  • The acid chloride is then slowly added to the Grignard reagent at 0 °C.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting secondary alcohol, cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol, is extracted with an organic solvent and purified by column chromatography.

Step 3: Oxidation to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone

The final step is the oxidation of the secondary alcohol to the desired ketone.

  • A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation or side reactions involving the piperidine nitrogen.[5]

  • The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane for PCC).

  • The oxidizing agent is added, and the reaction is stirred at room temperature until completion.

  • The crude product is then purified by column chromatography to yield the final product, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.

Potential Pharmacological Significance and Applications

The chemical structure of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone suggests several potential areas of pharmacological interest, primarily due to the presence of the piperidine and benzophenone-like moieties.

Central Nervous System (CNS) Activity

Many compounds containing a piperidine ring exhibit significant CNS activity. The structural similarity to some reported serotonin (5-HT) receptor ligands and other CNS-active agents suggests that this molecule could be a candidate for neurological drug discovery.[6] The ortho-substitution on the phenyl ring can influence the molecule's interaction with various receptors.

Anticancer and Anti-inflammatory Potential

Benzophenone derivatives have been explored for their anti-inflammatory and anticancer properties.[7] The piperidine moiety can enhance the bioavailability and target engagement of these compounds.[1] The overall lipophilicity and the presence of a basic nitrogen atom could facilitate cell membrane permeability, a crucial factor for intracellular drug targets.

As a Versatile Synthetic Intermediate

Beyond its potential direct biological activity, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems. The ketone functionality is a versatile handle for further chemical modifications, such as the introduction of chiral centers or the construction of fused ring systems.

Conclusion

Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a plausible synthetic pathway, predicted its key physicochemical properties, and outlined its potential pharmacological applications based on established chemical principles and data from analogous structures. The proposed synthesis is robust and utilizes well-understood reactions, making the compound accessible for further investigation. Future research should focus on the validation of this synthetic route, the characterization of the compound's biological activity, and the exploration of its potential as a lead compound in drug discovery programs.

References

  • Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019, December 17). ACS Omega. Retrieved February 24, 2026, from [Link]

  • US Patent for Synthesis of 2-aminobenzophenones. (n.d.). Google Patents.
  • Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. (2018, September 25). Asian Journal of Organic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-Hydroxyquinolines from 2-Amino-benzophenones and N,N-Dimethylacetamide. (2006, October 24). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • US Patent for Process for preparing benzoic acids. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. (n.d.). PrepChem. Retrieved February 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (2000, February 10). PubMed. Retrieved February 24, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 24, 2026, from [Link]

  • Predict the products formed when cyclohexanecarbaldehyde reacts with following reagents. (n.d.). Vaia. Retrieved February 24, 2026, from [Link]

  • Green Chemistry. (2022, April 6). University of Liverpool. Retrieved February 24, 2026, from [Link]

  • Predict the products formed when cyclohexanecarbaldehyde reacts with... (n.d.). Pearson+. Retrieved February 24, 2026, from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved February 24, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). MDPI. Retrieved February 24, 2026, from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • (R)-cyclohexyl(phenyl)methanol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers detailed, field-proven methodologies for solubility determination, including gravimetric analysis and the crystal disappearance method. Furthermore, this guide presents a theoretical analysis of the compound's expected solubility based on its structural characteristics and provides a curated list of organic solvents categorized by polarity to aid in experimental design. The protocols are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Introduction: Understanding the Compound

Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a complex organic molecule featuring a cyclohexyl ring, a phenyl ring substituted with a piperidinomethyl group, and a ketone functional group.[1] Its chemical structure (Figure 1) suggests a molecule with both non-polar (cyclohexyl and phenyl rings) and polar (ketone and the tertiary amine in the piperidine ring) characteristics. This amphiphilic nature makes its solubility behavior in different organic solvents a critical parameter for various applications, including:

  • Reaction Chemistry: Solvent choice is paramount for controlling reaction kinetics, yield, and purity.

  • Purification: Crystallization, a common purification technique, is highly dependent on the solute's solubility in the chosen solvent system.[2][3]

  • Formulation Development: In the pharmaceutical industry, understanding solubility is fundamental for developing effective drug delivery systems.[4]

Figure 1: Chemical Structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Caption: The chemical structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone (C19H27NO) reveals both hydrophobic (cyclohexyl, phenyl) and hydrophilic (ketone, piperidine) moieties.

Given the structural similarity to cyclohexyl phenyl ketone, which is generally more soluble in non-polar organic solvents, a similar trend can be anticipated for the title compound.[5] However, the presence of the polar piperidinomethyl group may enhance its solubility in more polar solvents compared to its unsubstituted counterpart.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a crucial role. Organic solvents can be broadly classified as polar protic, polar aprotic, and non-polar.

  • Non-polar solvents (e.g., hexane, toluene, cyclohexane) are expected to be effective at dissolving the non-polar cyclohexyl and phenyl portions of the molecule.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) may offer a good balance, capable of interacting with both the non-polar and polar regions of the molecule.

  • Polar protic solvents (e.g., methanol, ethanol) might have more complex interactions. While they can hydrogen bond with the ketone's oxygen and the piperidine's nitrogen, the large non-polar regions of the molecule may limit overall solubility.

To facilitate solvent selection for experimental determination, Table 1 provides a list of common organic solvents organized by their relative polarity.[6][7][8][9]

Table 1: Properties of Common Organic Solvents

SolventFormulaRelative PolarityBoiling Point (°C)
HexaneC₆H₁₄0.00969
CyclohexaneC₆H₁₂0.00681
TolueneC₇H₈0.099111
Diethyl EtherC₄H₁₀O0.11735
DichloromethaneCH₂Cl₂0.30940
Tetrahydrofuran (THF)C₄H₈O0.20766
Ethyl AcetateC₄H₈O₂0.22877
AcetoneC₃H₆O0.35556
IsopropanolC₃H₈O0.54682
EthanolC₂H₆O0.65478
MethanolCH₄O0.76265
AcetonitrileC₂H₃N0.46082
Dimethylformamide (DMF)C₃H₇NO0.386153
Dimethyl Sulfoxide (DMSO)C₂H₆SO0.444189
WaterH₂O1.000100

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following sections detail two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining solubility.[4][10][11][12] It involves preparing a saturated solution, separating the dissolved solute, and quantifying it by mass after solvent evaporation.

3.1.1. Protocol for Gravimetric Solubility Determination

  • Preparation of a Saturated Solution:

    • Add an excess amount of Cyclohexyl 2-(piperidinomethyl)phenyl ketone to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid is crucial to confirm saturation.[13]

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Carefully evaporate the solvent from the filtered solution. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a fume hood. For high-boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

    • Measure the final weight of the container with the dried solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent used (L))

3.1.2. Workflow for Gravimetric Analysis

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter through 0.45 µm filter into pre-weighed container samp1->samp2 anal1 Evaporate solvent samp2->anal1 anal2 Dry residue to constant weight anal1->anal2 anal3 Measure final weight anal2->anal3 calc1 Calculate solubility (e.g., g/L) anal3->calc1

Caption: Workflow for determining solubility using the gravimetric method.

Crystal Disappearance (Clear Point) Method

The crystal disappearance method, also known as the polythermal or temperature variation method, is a dynamic technique that is particularly useful for determining the temperature-dependent solubility of a compound.[14][15] This method involves heating a suspension of a known composition and identifying the temperature at which all the crystals dissolve (the clear point).

3.2.1. Protocol for Crystal Disappearance Method

  • Sample Preparation:

    • Accurately weigh a known amount of Cyclohexyl 2-(piperidinomethyl)phenyl ketone and a known amount of the desired solvent into a small vial or test tube.

    • Ensure the vial is securely sealed to prevent solvent evaporation during heating.

  • Heating and Observation:

    • Place the vial in a temperature-controlled heating block or a specialized instrument like a Crystal16 or Crystalline apparatus, which allows for automated heating and turbidity detection.[15]

    • Slowly heat the suspension at a controlled rate (e.g., 0.5 °C/min) while continuously stirring or agitating the mixture.

    • Visually or instrumentally monitor the suspension for the point at which the last crystal dissolves. This temperature is the clear point and represents a single point on the solubility curve for that specific concentration.

  • Data Collection:

    • Record the clear point temperature for the prepared concentration.

    • To construct a solubility curve, repeat the experiment with different solute-to-solvent ratios.

3.2.2. Workflow for Crystal Disappearance Method

G cluster_prep Preparation cluster_heating Heating & Observation cluster_data Data Collection prep1 Prepare suspension of known composition (solute + solvent) heat1 Heat suspension at a controlled rate with stirring prep1->heat1 heat2 Monitor for disappearance of the last crystal (clear point) heat1->heat2 data1 Record the clear point temperature heat2->data1 data2 Repeat for different concentrations data1->data2 data3 Construct solubility curve (Solubility vs. Temperature) data2->data3

Caption: Workflow for determining temperature-dependent solubility using the crystal disappearance method.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Cyclohexyl 2-(piperidinomethyl)phenyl ketone and the organic solvents used for solubility determination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile organic solvents.[18][19]

  • Material Safety Data Sheet (MSDS): Consult the MSDS for Cyclohexyl 2-(piperidinomethyl)phenyl ketone and all solvents used to understand their specific hazards, handling procedures, and disposal requirements.[16]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.[17]

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in various organic solvents. By following the detailed protocols for the gravimetric and crystal disappearance methods, scientists can generate the critical data needed to advance their research and development efforts. The provided information on solvent properties and safety considerations further supports the execution of these experiments in a scientifically sound and safe manner. The generation of this solubility data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

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  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis Crystallization Systems. Retrieved from [Link]

  • Acetone Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Freechemistryonline Blog. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
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  • Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (2005). Google Patents.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
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Methodological & Application

Application Note: High-Efficiency Synthesis of Piperidinomethyl Ketones (Mannich Bases)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of piperidinomethyl ketones .

Scientific Clarification: The chemical structure "piperidinomethyl ketone" (a ketone bearing a piperidinyl-methyl group, typically at the


-position, structure 

or similar) is classically synthesized via the Mannich Reaction (condensation of a ketone, formaldehyde, and piperidine).[1]

Note: The term "Reductive Amination" strictly refers to the conversion of a carbonyl to an amine (


). Applying reductive amination to a ketone destroys the ketone functionality.[1] Therefore, based on the target product ("piperidinomethyl ketones "), this guide details the Mannich Reaction , which is the industry-standard protocol for this transformation.[1] A section distinguishing these mechanisms is included for rigorous accuracy.


-aminoketones via the Mannich Condensation
Methodology:  Acid-Catalyzed Mannich Reaction (Ketone-Amine-Aldehyde Condensation)

Abstract & Core Directive

This guide outlines the procedure for synthesizing piperidinomethyl ketones, a subclass of


-aminoketones widely used as pharmacophores (e.g., Tolperisone, centrally acting muscle relaxants) and synthetic intermediates.[1] While often colloquially grouped with amine alkylations, this transformation is a Mannich Reaction , not reductive amination.[1] The protocol utilizes a three-component condensation of a methyl ketone, formaldehyde (or paraformaldehyde), and piperidine (as the hydrochloride salt) to generate the target 

-aminoketone with high regioselectivity.

Scientific Principles & Mechanism

The Mannich vs. Reductive Amination Distinction

To ensure experimental success, the distinction between these pathways must be understood:

  • Mannich Reaction (Target Pathway): Preserves the carbonyl group.[1] Adds a carbon atom (from formaldehyde) and an amine.[1][2][3][4]

    • Product: Piperidinomethyl Ketone (

      
      ).[1]
      
  • Reductive Amination: Reduces the carbonyl group to an amine using a hydride source (e.g.,

    
    ).[1]
    
    • Product: N-alkyl piperidine (

      
      ).[1]
      
Mechanistic Pathway

The reaction proceeds via the in situ formation of a reactive iminium ion from formaldehyde and piperidine, which undergoes electrophilic attack by the enol form of the ketone.

MannichMechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Enolization cluster_2 Step 3: C-C Bond Formation Piperidine Piperidine (Amine) Iminium Iminium Ion (Electrophile) Piperidine->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium MannichBase Piperidinomethyl Ketone (Mannich Base) Iminium->MannichBase Electrophilic Attack Ketone Methyl Ketone (Substrate) Enol Enol Form (Nucleophile) Ketone->Enol Acid Cat. Acid H+ Catalyst Acid->Enol Enol->MannichBase

Figure 1: Mechanistic pathway of the Mannich reaction showing the convergence of the enol and iminium species to form the


-aminoketone.

Experimental Protocol

Target Molecule: 3-(Piperidin-1-yl)-1-arylethan-1-one (General Structure)

Reagents & Materials
ReagentRoleStoichiometryNotes
Methyl Ketone (e.g., Acetophenone)Substrate (Nucleophile)1.0 equivMust have enolizable

-protons.[1]
Piperidine Hydrochloride Amine Source1.1 - 1.2 equivUse of HCl salt is critical to provide the acid catalyst and prevent side reactions.
Paraformaldehyde Electrophile Source1.2 - 1.5 equivDepolymerizes in situ to formaldehyde.[1] Preferred over formalin for anhydrous protocols.[1]
Ethanol (Absolute) Solvent5-10 mL/mmolHigh solubility for reactants, low solubility for product salt (facilitates isolation).[1]
Conc. HCl Catalyst (Optional)1-2 dropsOnly if starting with free amine.[1]
Step-by-Step Methodology

Step 1: Preparation of the Amine Salt (If starting with free piperidine)

  • Dissolve piperidine (1.0 equiv) in minimal ethanol.[1]

  • Cool to 0°C in an ice bath.

  • Slowly add concentrated HCl (1.0 equiv) dropwise with vigorous stirring. White fumes and precipitate may form.[1]

  • Critical Check: Ensure pH is acidic (pH < 3).[1] The Mannich reaction requires acidic conditions to generate the iminium ion and the ketone enol.[1]

Step 2: One-Pot Condensation

  • To the reaction vessel containing the Piperidine HCl solution (or commercial salt suspended in ethanol), add the Methyl Ketone (1.0 equiv).[1]

  • Add Paraformaldehyde (1.2 equiv) in one portion.[1]

  • Add a catalytic amount of concentrated HCl (2-3 drops) to ensure the system remains acidic throughout the reaction.[1]

  • Equip the flask with a reflux condenser.[1]

Step 3: Reflux & Reaction Monitoring

  • Heat the mixture to reflux (approx. 80°C for ethanol).

  • Maintain reflux for 2 to 12 hours .

    • Monitoring: TLC is often difficult due to the polarity of the amine salt.[1] NMR aliquots or consumption of the ketone (UV) are more reliable.[1]

    • Visual Cue: The reaction mixture often turns from a suspension to a clear solution (as paraformaldehyde depolymerizes), then may precipitate the product salt later.[1]

Step 4: Isolation & Purification

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill to 0°C.

  • Precipitation: The product usually crystallizes as the hydrochloride salt.[1] If no precipitate forms, add diethyl ether or acetone to induce crystallization.[1]

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the filter cake with cold acetone or ether to remove unreacted ketone and non-basic impurities.[1]

  • Free Base Liberation (Optional): If the free base is required:

    • Dissolve the salt in water.[1]

    • Basify with 10% NaOH or

      
       until pH > 10.[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Dry over

      
       and concentrate.
      

Optimization & Troubleshooting (Expertise & Experience)

The "Curse of the Mannich" is the reversibility of the reaction (Retro-Mannich) and the formation of bis-adducts.

IssueRoot CauseCorrective Action
No Reaction / Low Yield Insufficient AcidEnsure pH is < 3.[1] The iminium ion cannot form in basic media.[1] Add conc. HCl.
Bis-Mannich Formation Excess Formaldehyde/AmineIf the ketone has two active

-positions (e.g., acetone), double addition occurs.[1] Use a large excess of ketone or bulky substituents to block the second position.[1]
Product Oiling Out Solvent PolarityIf the HCl salt oils out instead of crystallizing, triturate with acetone/ether.[1] Alternatively, switch solvent to Isopropanol (higher boiling point, better crystallization).[1]
Retro-Mannich (Decomposition) High pH / HeatThe product is unstable in hot base. Perform base liberation at 0°C and avoid prolonged heating of the free base.

Safety Considerations

  • Paraformaldehyde: A suspected carcinogen.[1] Depolymerizes to formaldehyde gas.[1] Handle in a fume hood.

  • Piperidine: Toxic by absorption and inhalation.[1] Potent stench. Double-glove and use a bleach trap for glassware cleaning.[1]

  • Exotherm: The formation of the iminium ion can be exothermic.[1]

References

  • Classical Mannich Mechanism & Scope

    • Blicke, F. F.[1] "The Mannich Reaction."[1][2][5][6][7] Organic Reactions, 1942 , 1, 303.[1]

    • [1]

  • Synthesis of Tolperisone (Piperidinomethyl ketone analog)

    • Journal of the American Chemical Society, 2015 , 137(24), 7618–7629.[1] (Contextualizing

      
      -aminoketone stability).
      
    • [1]

  • Modern Catalytic Variants

    • "Mannich Reaction of Acetophenone...[2][5][7] Catalyzed by Tungstophosphoric Acid."[2] ResearchGate, 2025 .[1]

  • General Protocol Verification

    • "Synthesis of Piperidine and p-Chloroaniline Mannich bases." Journal of American Science, 2020 .[1]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Piperidinomethyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidinomethyl phenyl ketones represent a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their purification to meet the stringent requirements of the pharmaceutical industry is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of yielding high-purity products when optimized.[1][2][3] The success of this technique, however, is critically dependent on the judicious selection of a suitable solvent or solvent system.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for the recrystallization of piperidinomethyl phenyl ketones. The inherent structural features of these molecules—a polar ketone group, a basic piperidine ring, and a nonpolar phenyl group—present a unique challenge in solubility that necessitates a systematic approach to solvent screening.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3][5] Additionally, impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures to allow for their effective removal.[4] The principle of "like dissolves like" serves as a fundamental starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][6]

Piperidinomethyl phenyl ketones possess both polar (ketone, amine) and nonpolar (phenyl ring) functionalities. This amphiphilic nature suggests that a single solvent may not be ideal, often leading to the exploration of mixed-solvent systems.[4][7] In a mixed-solvent system, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "anti-solvent" or "poor" solvent) is a poor solvent for the compound but is miscible with the "good" solvent.[4][8]

Pre-screening and Solvent Considerations

A preliminary assessment of the compound's structure can guide the initial solvent selection. The presence of the ketone and piperidine moieties suggests that solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol, isopropanol), may be effective.[9] The aromatic phenyl group indicates potential solubility in aromatic solvents like toluene.[6]

Key Solvent Characteristics to Consider:

  • Polarity: A range of solvents with varying polarities should be screened.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature differential for solubility but low enough for easy removal from the purified crystals.[4] It is also advisable that the solvent's boiling point is lower than the melting point of the compound to avoid "oiling out".[4]

  • Reactivity: The solvent must be inert and not react with the piperidinomethyl phenyl ketone.

  • Safety and Environmental Impact: Less toxic and more environmentally benign solvents should be prioritized.

A logical workflow for solvent selection is depicted below:

Solvent_Selection_Workflow A Crude Piperidinomethyl Phenyl Ketone B Small-Scale Solubility Screening (Single Solvents) A->B C Evaluate Solubility at Room and Elevated Temperatures B->C D Identify Potential 'Good' Solvents C->D High solubility when hot, low when cold E Identify Potential 'Poor' Solvents (Anti-solvents) C->E Low solubility at all temperatures F Miscibility Test for Solvent Pairs D->F E->F G Mixed-Solvent System Screening F->G Miscible pair H Optimize Solvent Ratio G->H I Scale-up Recrystallization H->I J Characterize Purified Product (Purity, Yield, Crystal Form) I->J Recrystallization_Optimization cluster_0 Initial Recrystallization cluster_1 Analysis & Troubleshooting cluster_2 Corrective Actions A Dissolve Crude Product in Minimal Hot Solvent B Slow Cooling to Room Temperature A->B C Cool in Ice Bath B->C D Isolate Crystals via Filtration C->D E Low Yield? D->E F Poor Purity? D->F G Oiling Out? D->G H Reduce Amount of Initial Solvent E->H Yes I Re-dissolve and Cool Slower; Consider a Different Solvent System F->I Yes J Increase Solvent Volume; Lower Cooling Temperature G->J Yes

Caption: Optimization flowchart for the recrystallization process.

Conclusion

The selection of an appropriate solvent is a critical step that dictates the success of the recrystallization of piperidinomethyl phenyl ketones. A systematic screening approach, beginning with single solvents of varying polarities and progressing to mixed-solvent systems, is the most effective strategy. By carefully considering the principles of solubility and employing a methodical experimental protocol, researchers can achieve high purity and yield, ensuring the quality of these important pharmaceutical compounds.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Nichols, L. (2021). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]

  • Myerson, A. S., & Kim, S. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 1038–1046. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17169. [Link]

  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.
  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4). [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Da Silva, A. F., et al. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Chemistry: A Problem-Solving Approach. Elsevier.
  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Amino Ketones

[1]

Executive Summary

The synthesis of sterically hindered


This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these steric barriers. By leveraging the Arrhenius pre-exponential factor modification and dipolar polarization , this protocol enables the coupling of sterically encumbered amines (e.g., tert-butylamine, adamantylamine) with hindered ketones in minutes rather than days, suppressing side reactions and increasing isolated yields by up to 40% compared to thermal reflux.

Mechanistic Insight: Overcoming the Steric Barrier

The Challenge: Substitution vs. Elimination

In the synthesis of




  • Thermal Conditions: Bulky amines act as bases rather than nucleophiles, favoring the formation of vinyl ketones (elimination products) and polymerized tars.

  • Microwave Conditions: Rapid dielectric heating creates a steep thermal gradient. According to the specific microwave effect theory, MW irradiation stabilizes the more polar transition state (

    
    ) over the less polar elimination transition state, effectively "steering" the reaction toward the kinetic substitution product.
    
Visualization: Reaction Energy Landscape

The following diagram illustrates how MW irradiation alters the effective reaction pathway for hindered substrates.

ReactionLandscapeStartStart: α-Bromoketone + Bulky AmineTS_SubTS (Substitution)Highly PolarStabilized by MWStart->TS_SubMW Activation(Dipolar Stabilization)TS_ElimTS (Elimination)Less PolarStart->TS_ElimThermal PathwayProd_SubProduct:Amino KetoneTS_Sub->Prod_SubProd_ElimSide Product:Vinyl KetoneTS_Elim->Prod_Elim

Figure 1: Divergent reaction pathways. Microwave irradiation selectively lowers the activation energy for the polar substitution pathway.

Validated Protocols

Protocol A: Direct Alkylation of -Bromoketones (The "Bupropion" Route)

Best for: Synthesizing secondary

Reagents:

  • Substrate:

    
    -Bromo-propiophenone (or derivative) (1.0 equiv)
    
  • Nucleophile: tert-Butylamine (excess, 2.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN).

    • Note: NMP is preferred for its high loss tangent (

      
      ), ensuring rapid heating.
      

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent pressure vial (e.g., Pyrex), dissolve 1.0 mmol of

    
    -bromoketone in 3 mL of NMP.
    
  • Addition: Add 2.5 mmol of the bulky amine.

    • Critical Step: Do not add inorganic base (

      
      ) initially. The excess amine acts as the proton scavenger. Inorganic bases can promote polymerization in NMP under MW.
      
  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for 20 bar pressure.

  • Irradiation (Constant Temperature Mode):

    • Temperature: 130°C

    • Ramp Time: 1:00 min (Fast ramp is crucial to bypass low-temp decomposition)

    • Hold Time: 10:00 min

    • Stirring: High (magnetic stir bar)

    • Power: Dynamic (Max 200W)

  • Workup:

    • Cool to <50°C using compressed air (integrated in most MW reactors).

    • Pour mixture into 15 mL saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with water (to remove NMP) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison:

Parameter Conventional Thermal (Reflux) Microwave Protocol (130°C)
Time 18 - 24 Hours 10 Minutes
Yield 45 - 55% 82 - 91%

| Major Impurity |

Protocol B: Three-Component Mannich Reaction (Hindered Systems)

Best for:

Reagents:

  • Ketone: Acetophenone derivative (1.0 equiv)

  • Aldehyde: Paraformaldehyde (1.2 equiv)

  • Amine: Secondary cyclic amine (e.g., piperidine) or hindered acyclic amine (1.1 equiv)

  • Catalyst: Silica Nanoparticles (SNPs) or

    
     (10 mol%)
    
  • Solvent: Ethanol (Green solvent, excellent MW absorber).

Step-by-Step Methodology:

  • Assembly: In a 10 mL MW vial, combine the ketone (1.0 mmol), paraformaldehyde (1.2 mmol), and amine (1.1 mmol).

  • Catalyst: Add 100 mg of Silica Nanoparticles (SNPs) or 10 mol% Ytterbium Triflate.

    • Why SNPs? They provide a heterogeneous surface area that stabilizes the iminium ion intermediate, which is the rate-determining species for hindered amines.

  • Irradiation:

    • Temperature: 100°C

    • Time: 5 - 15 minutes

    • Pressure Limit: 250 psi

  • Workup:

    • Dilute with warm ethanol.

    • Filtration: Filter off the SNPs (catalyst can be washed with EtOAc and reused).[1]

    • Cool filtrate to 4°C to crystallize the Mannich base hydrochloride (if HCl was used) or evaporate for free base.

Optimization & Troubleshooting Workflow

The following decision tree guides the optimization of reaction conditions based on observed intermediates.

OptimizationWorkflowStartRun Standard Protocol(130°C, 10 min, NMP)CheckAnalyze LCMS/TLCStart->CheckResult_ElimHigh Elimination Product?Check->Result_ElimImpurity FoundResult_SMUnreacted SM?Check->Result_SMLow ConversionSuccessTarget Yield > 85%Check->SuccessClean ProfileFix_ElimAction: Switch Solvent to ACNLower Temp to 100°CIncrease Ramp SpeedResult_Elim->Fix_ElimYesFix_SMAction: Add Lewis Acid (Yb(OTf)3)Increase Temp to 150°CResult_SM->Fix_SMYes

Figure 2: Optimization logic for hindered amino ketone synthesis.

Critical Safety & Handling

  • Pressure Management: The reaction of

    
    -haloketones with amines is exothermic. In a closed MW vessel, this can lead to rapid pressure spikes. Always set a pressure limit (typically 20-25 bar) on the instrument.
    
  • Venting: Tert-butylamine has a low boiling point (78°C). Ensure the vessel is cooled to room temperature before decapping to prevent solvent bump/aerosolization.

  • Quench: Residual

    
    -haloketones are potent lachrymators. Quench all glassware and reaction mixtures with dilute ammonia or sodium thiosulfate before cleaning.
    

References

  • Jadhav, J., et al. (2020).[1] Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. [Link]

  • Bozinovic, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Gadhwal, S., et al. (2010). Silica-supported Boric Acid: An Efficient and Reusable Heterogeneous Catalyst for the Synthesis of β-Amino Carbonyl Compounds. Synthetic Communications. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Mannich Reaction of Cyclohexyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming challenges associated with the Mannich reaction of cyclohexyl phenyl ketone. This sterically hindered ketone presents unique challenges, and this document provides a structured approach to troubleshooting and optimization.

Fundamental Principles: The Challenge of Steric Hindrance

The Mannich reaction is a three-component condensation used to synthesize β-amino carbonyl compounds, known as Mannich bases.[1][2] The reaction involves an enolizable ketone (cyclohexyl phenyl ketone), an aldehyde (typically formaldehyde), and a secondary amine.[3] The core mechanism proceeds in two key stages:

  • Iminium Ion Formation: The amine reacts with formaldehyde to form an electrophilic iminium ion.[1][4]

  • Enol Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.[3][5]

With cyclohexyl phenyl ketone, the bulky cyclohexyl and phenyl groups create significant steric hindrance around the α-carbon, which can impede both the formation of the enol and its subsequent attack on the iminium ion, often leading to low yields.[6] Understanding this steric challenge is the first step in effective troubleshooting.

Diagram: Core Reaction Mechanism

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enolization of Ketone cluster_2 Step 3: C-C Bond Formation Amine R₂NH Iminium_Ion [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium_Ion + CH₂O, H⁺ Formaldehyde CH₂O Ketone Cyclohexyl Phenyl Ketone Enol Enol Form Ketone->Enol H⁺ Tautomerization Enol_2 Enol Mannich_Base β-Amino Ketone (Mannich Base) Iminium_Ion_2 [CH₂=NR₂]⁺ Iminium_Ion_2->Mannich_Base Enol_2->Mannich_Base

Caption: The acid-catalyzed Mannich reaction pathway.

Troubleshooting Guide (Q&A)

This section addresses specific experimental failures and provides targeted solutions.

Q1: My reaction shows very low conversion, and I recover most of my starting ketone. What's the likely cause?

A1: This is a classic symptom of poor reaction kinetics, likely stemming from the steric hindrance of cyclohexyl phenyl ketone. The formation of the enol or its attack on the iminium ion is too slow under your current conditions.

Causality & Solution:

  • Insufficient Enol/Enolate Formation: The α-protons on the cyclohexyl ring are sterically hindered. Acid catalysis is crucial for forming the enol intermediate.[5]

    • Action: Increase the concentration or strength of the acid catalyst (e.g., from catalytic HCl to using glacial acetic acid as a solvent/catalyst).[7] However, be aware that highly acidic conditions can promote side reactions.[8]

  • Slow Iminium Ion Formation: The initial condensation between the amine and formaldehyde might be slow or incomplete.

    • Action: Ensure high-purity reagents. Paraformaldehyde, a common source of formaldehyde, can depolymerize inefficiently.[8] Consider using an aqueous formaldehyde solution (formalin), but be mindful of the impact of water on your reaction.

  • Inadequate Reaction Conditions: Sterically hindered substrates often require more forcing conditions.

    • Action 1 (Temperature): Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of byproducts. Lower temperatures generally favor the desired product, but a higher energy input may be necessary here.[8]

    • Action 2 (Time): Extend the reaction time significantly (e.g., from 4 hours to 24 hours) and monitor progress.

Q2: My starting material is consumed, but the yield of the desired Mannich base is still low. What side reactions should I consider?

A2: If the starting material is gone, the issue lies with competing reactions or product decomposition. For this system, the most probable culprits are self-condensation of the ketone, polymerization, or decomposition of the product during workup.

Causality & Solution:

  • Aldol Self-Condensation: The enol of cyclohexyl phenyl ketone can react with another molecule of the ketone instead of the iminium ion. This is more likely if the concentration of the iminium ion is low.

    • Action: Employ a slow-addition strategy. Prepare a solution of the ketone and add it dropwise to the mixture of the amine, formaldehyde, and acid. This maintains a low concentration of the ketone relative to the iminium ion, favoring the Mannich reaction.[8]

  • Formaldehyde Polymerization: Formaldehyde is highly reactive and can self-polymerize, reducing its availability for iminium ion formation.[8]

    • Action: Use fresh formaldehyde sources. Consider preparing the iminium ion in situ before adding the ketone.

  • Retro-Mannich Reaction: The Mannich reaction is reversible. Your product may be decomposing back to the starting materials during aqueous or thermal workup.[9] This is a very common cause of unexpectedly low yields.

    • Action: Avoid high temperatures and extreme pH during workup. Neutralize the reaction mixture carefully at low temperatures (0-5 °C) using a mild base like saturated sodium bicarbonate solution instead of strong bases like NaOH.[9] For highly sensitive products, consider a non-aqueous workup or in-situ protection of the amine before isolation.[9]

Q3: I've tried optimizing conditions, but the yield is still unsatisfactory. Is there a more robust method for hindered ketones like this?

A3: Yes. When standard three-component conditions fail, the most effective strategy is to use a pre-formed iminium salt. This decouples the formation of the electrophile from the main reaction, providing greater control.[8]

Causality & Solution:

  • Bypassing Unfavorable Equilibrium: The in situ formation of the iminium ion is an equilibrium process. For hindered systems, having a stoichiometric amount of a highly reactive, pre-formed electrophile can dramatically improve conversion.

    • Action: Use a commercially available or freshly prepared iminium salt, such as Eschenmoser's salt ([CH₂=N(CH₃)₂]⁺I⁻). This salt is highly electrophilic and reacts cleanly with enols or enolates.[8] This approach simplifies the reaction to a two-component system: the ketone and the iminium salt. See the protocol below for a detailed procedure.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_SM Is Starting Ketone Consumed? Start->Check_SM Optimize Issue: Poor Reactivity Check_SM->Optimize No Troubleshoot_Side_Rxns Issue: Side Reactions or Product Decomposition Check_SM->Troubleshoot_Side_Rxns Yes Action_Optimize 1. Increase Temperature/Time 2. Increase Catalyst Loading 3. Check Reagent Quality Optimize->Action_Optimize Action_Side_Rxns 1. Use Slow Addition of Ketone 2. Optimize Workup (Low Temp, Mild pH) 3. Check for Retro-Mannich Reaction Troubleshoot_Side_Rxns->Action_Side_Rxns Advanced_Strategy Consider Advanced Strategy: Use Pre-Formed Iminium Salt (e.g., Eschenmoser's Salt) Action_Optimize->Advanced_Strategy Action_Side_Rxns->Advanced_Strategy

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use a primary amine instead of a secondary amine? A: While possible, it is generally not recommended for achieving high yields of a simple Mannich base. The product formed from a primary amine is a secondary amine, which still has an N-H proton. This product can react again with formaldehyde and the ketone, leading to multiple additions and potential polymerization.[5][8] Secondary amines are used to ensure the reaction stops after a single addition.

Q: What is the best solvent for this reaction? A: Protic solvents like ethanol, methanol, or acetic acid are commonly used because they help stabilize the iminium ion intermediate.[10] For the sterically hindered cyclohexyl phenyl ketone, using a higher-boiling solvent like isopropanol or dioxane might be beneficial to allow for higher reaction temperatures.

Q: How critical is the pH of the reaction? A: It is very critical. The reaction is typically acid-catalyzed to promote both iminium ion formation and enolization of the ketone.[8] However, conditions that are too acidic can lead to unwanted side reactions, while basic conditions are generally not effective for this type of transformation with a simple ketone. The optimal pH is often substrate-dependent and may require screening.

Q: My product seems to be an oil that is difficult to purify. Any suggestions? A: Mannich bases are often oils and can be challenging to crystallize. Purification by flash column chromatography on silica gel is standard. If the base is unstable on silica, consider using alumina or treating the silica gel with triethylamine (typically 1-2% in the eluent) to neutralize acidic sites and prevent product decomposition (retro-Mannich reaction) on the column.

Experimental Protocols & Data

Table 1: Hypothetical Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1HCl (10%)Ethanol80625
2HCl (10%)Ethanol802440
3Acetic Acid (50%)Toluene1102455
4Pre-formed Iminium SaltDichloromethane25485
Protocol 1: Standard Three-Component Mannich Reaction
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexyl phenyl ketone (1.0 eq), a secondary amine (e.g., dimethylamine, 1.2 eq as hydrochloride salt), and paraformaldehyde (1.5 eq).

  • Solvent & Catalyst: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or no further progress), cool the mixture to room temperature, then place it in an ice bath.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral (pH 7-8).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reaction with a Pre-formed Iminium Salt (Troubleshooting)
  • Enolate/Enol Formation: Dissolve cyclohexyl phenyl ketone (1.0 eq) in a suitable aprotic solvent like THF or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C.

  • Addition of Salt: Add Eschenmoser's salt (dimethylaminomethyl iodide, 1.1 eq) portion-wise to the stirred solution.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography as described in Protocol 1.[8]

References

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

  • Anonymous. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). The Mannich Reaction. Retrieved from [Link]

  • Hassan, S. S. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ResearchGate. (2017, December). Optimization of three-component Mannich reaction conditions. Retrieved from [Link]

  • Zhang, W. et al. (2014). The Redox-Mannich Reaction. Organic Letters. Retrieved from [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Mannich Reaction. Retrieved from [Link]

  • Wang, X. et al. (2011). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chinese Journal of Organic Chemistry. Retrieved from [Link]

Sources

Preventing retro-Mannich degradation of Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexyl 2-(piperidinomethyl)phenyl ketone. This guide is designed to provide in-depth technical assistance for a common challenge encountered during the handling, workup, and storage of this Mannich base: the retro-Mannich reaction. This degradation pathway can significantly impact yield, purity, and the overall success of your experimental outcomes.

Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Mannich reaction and why is it a concern for Cyclohexyl 2-(piperidinomethyl)phenyl ketone?

The retro-Mannich reaction is the reverse of the Mannich reaction, which is used to synthesize β-amino carbonyl compounds.[1] In the context of Cyclohexyl 2-(piperidinomethyl)phenyl ketone, this degradation pathway involves the fragmentation of the molecule back into its starting materials: cyclohexyl phenyl ketone, formaldehyde, and piperidine.[1]

This reaction is a significant concern because it leads to a decrease in the yield of your desired product and introduces impurities into your reaction mixture, complicating purification and potentially affecting the biological or chemical properties of your final compound. The equilibrium-driven nature of this reaction means that under certain conditions, the degradation of the Mannich base is favored.[1]

dot graph "Retro_Mannich_Degradation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes mannich_base [label="Cyclohexyl 2-(piperidinomethyl)phenyl ketone"]; transition_state [label="Iminium Ion Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; products [label="Cyclohexyl phenyl ketone +\nFormaldehyde + Piperidine"];

// Edges mannich_base -> transition_state [label="Degradation Initiation"]; transition_state -> products [label="Fragmentation"];

// Graph attributes graph [bgcolor="transparent"]; } dot Figure 1: Simplified schematic of the retro-Mannich degradation pathway for Cyclohexyl 2-(piperidinomethyl)phenyl ketone.

Q2: What are the primary factors that trigger the retro-Mannich degradation of my compound?

Several experimental conditions can promote the retro-Mannich reaction. Understanding these factors is the first step toward prevention.

  • Elevated Temperatures: Mannich bases, including Cyclohexyl 2-(piperidinomethyl)phenyl ketone, are often thermally labile. Heating during reaction workup, purification (e.g., distillation), or even storage at ambient temperature for extended periods can provide the necessary activation energy for the reverse reaction to occur.[1]

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the retro-Mannich reaction.

    • Acidic Conditions: Protonation of the carbonyl oxygen of the ketone weakens the crucial carbon-carbon bond, facilitating its cleavage.

    • Basic Conditions: Strong bases can deprotonate the carbon alpha to the carbonyl group, initiating an elimination-type mechanism that leads to fragmentation.[1]

  • Presence of Water: During aqueous workups, water can act as a nucleophile and facilitate the hydrolysis of the iminium ion intermediate, shifting the equilibrium towards the starting materials.[1]

Factor Effect on Cyclohexyl 2-(piperidinomethyl)phenyl ketone General Recommendation
Temperature Increases reaction rate of degradation.Maintain low temperatures (0-25°C) during workup and storage.
pH Catalyzes degradation at both high and low pH.Maintain a neutral to slightly basic pH (7-8.5).
Water Can facilitate hydrolysis of intermediates.Minimize contact with water, especially under harsh pH/temperature.

Table 1: Key Factors Influencing Retro-Mannich Degradation.

Q3: How can I detect if my sample of Cyclohexyl 2-(piperidinomethyl)phenyl ketone is degrading?

The most common indicators of retro-Mannich degradation include:

  • Lower than expected yields after synthesis and purification.

  • Re-isolation of starting materials (cyclohexyl phenyl ketone and piperidine) from the product mixture.

  • Appearance of new, unexpected spots on Thin Layer Chromatography (TLC) or peaks in your analytical chromatograms (HPLC, GC-MS).

  • Changes in the physical appearance of the sample upon storage (e.g., color change, oiling out of a solid).

For definitive identification of degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed to resolve the active pharmaceutical ingredient from all potential impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the volatile degradation products, namely cyclohexyl phenyl ketone and piperidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the degradation products by comparing the spectra of the degraded sample to that of the pure starting materials and the parent compound.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and prevent the retro-Mannich degradation of Cyclohexyl 2-(piperidinomethyl)phenyl ketone during experimental procedures.

Troubleshooting_Workflow

Issue 1: Significant degradation observed after aqueous workup.

Cause: The combination of water, potentially non-neutral pH, and elevated temperature during extraction and solvent removal is likely driving the retro-Mannich reaction.

Solutions:

  • Protocol 1: Temperature-Controlled Aqueous Workup

    • Cooling: Before quenching, cool the reaction mixture to 0-5°C using an ice bath.

    • Neutralization: Instead of strong acids or bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture to a pH of 7-8. Add the solution slowly with vigorous stirring while monitoring the pH.

    • Extraction: Perform the extraction with a pre-chilled organic solvent (e.g., ethyl acetate, dichloromethane) and minimize the time the compound is in contact with the aqueous phase.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Protocol 2: Non-Aqueous Workup For highly sensitive substrates, avoiding water altogether is the most effective strategy.

    • Solvent Removal: If the reaction solvent is volatile (e.g., THF, DCM), remove it under reduced pressure at low temperature.

    • Direct Purification: The resulting crude residue can be directly purified by flash column chromatography.

    • Trituration: Alternatively, triturate the crude residue with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the product or remove non-polar impurities.

Issue 2: Degradation occurs during purification by column chromatography.

Cause: Silica gel is slightly acidic and can catalyze the retro-Mannich reaction on the column. Prolonged exposure can lead to significant product loss.

Solutions:

  • Deactivate Silica Gel:

    • Prepare a slurry of silica gel in the desired eluent system.

    • Add 1-2% triethylamine (or another suitable base like diisopropylethylamine) to the slurry and mix thoroughly.

    • Pack the column with the deactivated silica gel. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Expedite Purification: Do not let the compound sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation.

Issue 3: The product degrades upon storage.

Cause: Cyclohexyl 2-(piperidinomethyl)phenyl ketone may be unstable as a free base, especially at room temperature and when exposed to atmospheric moisture and carbon dioxide (which can form carbonic acid).

Solutions:

  • Convert to a Salt: The piperidinic nitrogen is basic and can be protonated to form a stable salt.

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like oxalic or tartaric acid) until precipitation is complete.

    • Collect the salt by filtration, wash with cold solvent, and dry under vacuum. Salts are generally more crystalline, less reactive, and have a longer shelf life.

  • Storage Conditions: Store the compound (either as the free base or a salt) at low temperatures (-20°C is recommended for long-term storage), under an inert atmosphere (nitrogen or argon), and protected from light.

Advanced Protocol: In-Situ Protection to Prevent Degradation

For particularly sensitive applications where maximizing yield and purity is critical, protecting the piperidine nitrogen in-situ before workup can be highly effective. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it renders the nitrogen non-basic and non-nucleophilic, thus inhibiting the retro-Mannich pathway.

Protocol 3: In-Situ Boc Protection

  • Cooling: After the Mannich reaction is complete, cool the reaction mixture to 0°C.

  • Base Addition: Add triethylamine (1.5 equivalents relative to the piperidine used in the synthesis).

  • Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete protection.

  • Workup: Proceed with a standard aqueous workup. The Boc-protected compound is significantly more stable and can be purified by standard silica gel chromatography without the need for deactivation.

  • Deprotection (if necessary): The Boc group can be easily removed later using standard conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is required for subsequent steps.

By understanding the mechanisms of retro-Mannich degradation and implementing these preventative strategies, you can significantly improve the outcome of your experiments involving Cyclohexyl 2-(piperidinomethyl)phenyl ketone.

References

  • HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. (2022). Available at: [Link]

  • Time-dependent profile of decrease of HPLC peak area of compounds 1 and... (n.d.). ResearchGate. Available at: [Link]

  • Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis. (2016). SciELO. Available at: [Link]

  • (PDF) Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP‑TLC, RP‑HPLC and RP‑HPLC‑ESI‑MS Analysis. (2016). ResearchGate. Available at: [Link]

  • THE DEAMINATION OF ALICYCLIC α-AMINOKETONES. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. Available at: [Link]

  • (PDF) Study of Reactions of Two Mannich Bases Derived of. (2016). Amanote Research. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Available at: [Link]

  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (n.d.). PMC. Available at: [Link]

  • The Redox-Mannich Reaction. (n.d.). PMC. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). SciSpace. Available at: [Link]

  • Protonated cyclopropanes in α-aminoketone deamination. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study. (2012). PMC. Available at: [Link]

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (2018). ACS Omega. Available at: [Link]

  • Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. (2019). YouTube. Available at: [Link]

  • (PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). ResearchGate. Available at: [Link]

  • NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. (2023). Mendeley Data. Available at: [Link]

  • Mannich reaction. (n.d.). Wikipedia. Available at: [Link]

  • Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). PLOS ONE. Available at: [Link]

  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. (2025). MDPI. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Available at: [Link]

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. (n.d.). PMC. Available at: [Link]

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A new approach for the synthesis of α‐ketothioamides from methyl ketone, pyrrolidine/piperidine and elemental sulfur using recyclable magnetic catalyst. (2025). ResearchGate. Available at: [Link]

  • Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. (2015). Macmillan Group. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI. Available at: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available at: [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Overcoming steric hindrance in ortho-substituted phenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: ORTHO-KET-001 Subject: Overcoming steric barriers in ortho-substituted diaryl and aryl-alkyl ketone synthesis.

Introduction

Welcome to the Steric Hindrance Resolution Center. You are likely here because standard Friedel-Crafts acylations yielded regioisomeric mixtures, or your Grignard addition to a nitrile stalled at the imine stage (or worse, resulted in tertiary alcohol over-addition).

Synthesis of ortho-substituted phenyl ketones presents a classic conflict: the ortho substituent creates significant steric strain, inhibiting the trajectory of incoming nucleophiles and destabilizing transition states in metal-catalyzed couplings. This guide prioritizes chelation-controlled additions and high-energy catalytic systems to bypass these thermodynamic and kinetic traps.

Module 1: The Nucleophilic Route (Weinreb Amides)

The Problem: Standard acid chlorides are too reactive. When reacting a sterically hindered acid chloride with an organometallic reagent (R-Li or R-MgX), the product ketone is often more reactive than the starting material, leading to double addition and the formation of a tertiary alcohol.

The Solution: Utilize Weinreb Amides (N-methoxy-N-methylamides).[1] The stable tetrahedral intermediate prevents the collapse to the ketone until the reaction is quenched, effectively "protecting" the carbonyl in situ.

Mechanism of Action

The power of the Weinreb amide lies in the stable 5-membered chelate formed between the metal (Mg or Li) and the methoxy oxygen and carbonyl oxygen. This "anchors" the nucleophile and prevents the expulsion of the leaving group during the reaction.

WeinrebMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acid Quench Start Weinreb Amide (Ar-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate Start->Intermediate Attack Nucleophile R-MgX (Grignard) Nucleophile->Intermediate Product Ortho-Substituted Ketone Intermediate->Product Collapse after workup Quench Acid Hydrolysis (H3O+) Quench->Product caption Fig 1: The stable metal-chelate intermediate prevents over-addition.

[2]

Troubleshooting FAQ: Weinreb Protocol

Q: My Grignard reagent isn't reacting with the Weinreb amide. It's just recovering starting material.

  • Diagnosis: The ortho-substituent is blocking the approach of the nucleophile.

  • Fix: Switch from Grignard (R-MgX) to Organolithium (R-Li) reagents. Lithium is smaller and the C-Li bond is more polarized, increasing nucleophilicity. Perform the addition at -78°C to minimize side reactions, then warm to 0°C.

Q: I'm seeing significant "over-addition" even with a Weinreb amide.

  • Diagnosis: The chelate is failing to form, likely due to competitive coordination with the ortho-substituent (e.g., if your ortho-group is -OMe or -CN).

  • Fix: Ensure you are using at least 2.0 equivalents of the organometallic reagent. The first equivalent may be coordinating to the ortho-heteroatom, leaving the second equivalent to effect the transformation.

Module 2: Transition Metal Catalysis (The "Big Guns")

The Problem: Classical nucleophilic substitution fails when both partners are sterically hindered (e.g., coupling an ortho-substituted aryl zinc to an ortho-substituted acid chloride).

The Solution: Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki-Miyaura). Success here depends entirely on the ligand. Standard PPh3 will fail. You must use Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) or NHC ligands (PEPPSI).

Ligand Selection Guide
Ligand ClassSpecific LigandApplicationMechanism Benefit
Buchwald G3/G4 SPhos General hindered couplingsMethoxyl group on ligand provides stability via Pd interaction.
Buchwald G3/G4 XPhos Extremely hindered aryl chloridesLarge steric bulk promotes reductive elimination (often the rate-limiting step).
NHC Pd-PEPPSI-IPr Difficult Negishi couplingsStrong sigma-donation stabilizes the oxidative addition intermediate.
Protocol: Difficult Negishi Acyl Coupling

Use this when constructing biaryl ketones with ortho-substitution on both rings.

  • Zinc Reagent Prep: Generate the organozinc reagent (Ar-ZnCl) from the aryl bromide using active zinc dust and LiCl (Knochel's Turbo Grignard method is also viable).

  • Catalyst Prep: In a glovebox or under strict Argon, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF. Stir for 10 min to generate the active species.

  • Coupling: Add the acid chloride (1.0 equiv) to the catalyst solution.

  • Addition: Dropwise add the organozinc reagent (1.2 equiv) over 30 minutes.

  • Temperature: Heat to 60°C.

  • Workup: Quench with 1M HCl.

Critical Note: Acid chlorides can decarbonylate (lose CO) under Pd-catalysis to form Ar-Ar instead of Ar-CO-Ar. If this happens, lower the temperature and switch to the Liebeskind-Srogl coupling (see Module 3).

Module 3: The "Secret Weapon" (Liebeskind-Srogl)

The Problem: Your substrate contains sensitive functional groups (epoxides, nitriles) that cannot survive Grignards, or your acid chloride is unstable.

The Solution: The Liebeskind-Srogl Coupling .[3][4][5] This is a desulfitative cross-coupling between a thioester and a boronic acid . It is driven by a Copper(I) cofactor and is neutral, mild, and highly tolerant of sterics.[6]

Liebeskind Thioester Thioester (Ar-CO-SPh) Catalyst Pd(0) / CuTC (Copper Thiophene-2-carboxylate) Thioester->Catalyst Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Catalyst Complex Transmetallation (Cu scavenges Sulfur) Catalyst->Complex Product Ketone (Ar-CO-Ar') Complex->Product caption Fig 2: CuTC activates the thioester, allowing Pd to insert into the C-S bond.

Why it works for ortho-systems: The mechanism does not involve a charged tetrahedral intermediate (like Grignard) or a highly reactive acid chloride. The Copper(I) coordinates the sulfur, polarizing the bond for oxidative addition by Palladium.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Tertiary Alcohol Formation Over-addition of nucleophile.Switch to Weinreb Amide . Ensure temperature is <-20°C during addition.
Recovery of Nitrile Imine anion is too sterically crowded to form.Add CuBr (10 mol%) to catalyze the addition (carbometallation mechanism).
Decarbonylation (Ar-Ar formed) Pd-catalyzed extrusion of CO from acid chloride.Switch to Liebeskind-Srogl (Thioester + Boronic Acid).[4] Thioesters do not decarbonylate easily.
Low Yield in Suzuki Protodeboronation of ortho-boronic acid.Use anhydrous conditions (CsF in Toluene) instead of aqueous base. Use Buchwald G3 precatalysts.
References
  • Nahm, S., & Weinreb, S. M. (1981).[7] N-Methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of acid chlorides with organoboron reagents.[8] Accounts of Chemical Research, 41(11), 1461–1473.

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol ester-boronic acid coupling.[4][5] A mechanistically unprecedented and general ketone synthesis.[9] Journal of the American Chemical Society, 122(45), 11260–11261.[9]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Negishi cross-coupling. Chemistry – A European Journal, 12(18), 4749–4755.

  • Knochel, P., et al. (2004). Functionalized Grignard reagents via a halogen–magnesium exchange.[1] Angewandte Chemie International Edition, 43(26), 3368–3393.

Sources

Technical Support Guide: Stability of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cyclohexyl 2-(piperidinomethyl)phenyl ketone. Understanding the stability of this compound in aqueous solutions is critical for obtaining reproducible and reliable experimental results. This document addresses common questions, troubleshooting scenarios, and provides recommended protocols for handling and stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in aqueous environments.

Q1: What are the primary factors influencing the stability of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in an aqueous solution?

A: The stability of this molecule is governed by several factors inherent to its structure, which features a phenyl ketone and a tertiary amine (the piperidinomethyl group). The key factors are:

  • pH of the solution: The basicity of the piperidine nitrogen means its protonation state is pH-dependent. Both acidic and basic conditions can catalyze specific degradation pathways.

  • Temperature: As with most chemical reactions, elevated temperatures will likely accelerate the rate of degradation.

  • Light Exposure (Photostability): Aromatic ketones, such as the phenyl ketone moiety in this molecule, are known chromophores that can absorb UV or even visible light, leading to photochemical degradation.[1]

  • Presence of Oxidizing Agents: The tertiary amine group can be susceptible to oxidation.

Q2: How does pH affect the compound's solubility and stability?

A: The pH has a dual effect.

  • Solubility: The compound, with its large nonpolar cyclohexyl and phenyl groups, is expected to have low intrinsic water solubility.[2] In acidic solutions (pH < ~pKa of piperidine), the tertiary amine becomes protonated, forming a more soluble salt. In neutral to basic solutions, it exists as the less soluble free base.

  • Stability: While acidic pH improves solubility, it can also catalyze degradation. Ketones with an amino group in the alpha or beta position can be inherently unstable.[3][4] Acid-catalyzed enolization or other rearrangements may occur. Conversely, strongly basic conditions can promote other degradation pathways. An optimal pH must be determined experimentally, often near neutral pH if solubility permits.

Q3: What is the best way to prepare and store an aqueous working solution?

A: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic co-solvent such as DMSO or ethanol. This stock can then be diluted into your aqueous buffer for the final working concentration.

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Dilution: For working solutions, dilute the stock into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid impacting the experiment.

  • Storage: Store the organic stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.

Q4: Is this compound prone to keto-enol tautomerism, and does that affect stability?

A: Yes, like most ketones with alpha-hydrogens, it can undergo keto-enol tautomerism. The equilibrium typically favors the keto form.[5] However, the rate of tautomerization can be catalyzed by acids or bases. The formation of the enol or enolate intermediate is often the first step in degradation pathways such as oxidation or rearrangement at the alpha-carbon.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My compound's concentration, as measured by HPLC, decreases rapidly even in a neutral buffer at room temperature.

  • Probable Cause 1: Inherent Instability. The molecule is a type of β-amino ketone (counting through the phenyl ring). Such structures can be unstable and may undergo elimination or rearrangement reactions. Evidence from related α-amino ketones suggests they can enolize towards the amino group, leading to reactive intermediates.[3]

  • Solution:

    • Lower the Temperature: Perform your experiments on ice or at 4°C to slow the degradation rate.

    • pH Optimization: Conduct a preliminary stability test across a narrow pH range (e.g., 6.5 to 7.5) to find the point of maximum stability.

    • Minimize Time in Solution: Prepare the aqueous solution immediately before use and minimize the duration of the experiment.

Problem: The aqueous solution of my compound turns yellow or brown over time.

  • Probable Cause: Oxidative Degradation or Photodegradation. The color change suggests the formation of new, colored species. This is often due to oxidation of the amine or the formation of conjugated byproducts from the degradation of the aromatic ketone.[1] Phenyl ketones can be susceptible to photochemical reactions.

  • Solution:

    • Protect from Light: Conduct all experiments in amber vials or under low-light conditions. Wrap glassware in aluminum foil if necessary.

    • De-gas Buffers: If oxidation is suspected, use buffers that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Consider Antioxidants: In some cases, adding a small amount of a compatible antioxidant may be possible, but this should be validated to ensure it does not interfere with your assay.

Problem: I observe a precipitate forming after diluting my DMSO stock into an acidic or basic buffer.

  • Probable Cause: pH-Dependent Solubility.

    • In Basic Buffers (pH > 8): You are likely crashing out the free base form of the compound, which is significantly less soluble than the protonated salt.

    • In Acidic Buffers (pH < 4): While the compound should be more soluble, you might be observing the precipitation of a salt if the buffer counter-ion forms a particularly insoluble salt with your compound.

  • Solution:

    • Verify Final Concentration: Ensure your final working concentration is below the solubility limit for the specific pH and temperature of your experiment.

    • Adjust Dilution Method: Try adding the buffer to the DMSO stock (instead of the other way around) while vortexing to improve mixing and prevent localized high concentrations that can lead to precipitation.

    • Screen Buffers: If precipitation occurs in a specific buffer (e.g., phosphate), try a different buffer system (e.g., HEPES, MES) at the same pH.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions
  • Prepare Stock Solution: Dissolve Cyclohexyl 2-(piperidinomethyl)phenyl ketone in 100% DMSO to a concentration of 20 mM.

  • Aliquot and Store: Dispense the stock solution into single-use polypropylene tubes and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw one aliquot. Serially dilute the stock solution into your final aqueous buffer to the desired concentration. Ensure the final DMSO concentration remains below 1%.

  • Vortex: Vortex the solution gently for 15-30 seconds immediately after dilution to ensure it is fully dissolved.

  • Use Immediately: Proceed with your experiment without delay.

Protocol 2: Preliminary pH-Dependent Stability Assessment

This protocol uses HPLC-UV to quantify the remaining parent compound over time at different pH values.

  • Prepare Buffers: Prepare three buffers, for example: 50 mM Citrate (pH 4.0), 50 mM Phosphate (pH 7.0), and 50 mM Borate (pH 9.0).

  • Initiate Experiment: Dilute your DMSO stock of the compound into each buffer to a final concentration of 10 µM. Place the solutions in a temperature-controlled incubator (e.g., 25°C), protected from light.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench and Analyze: Immediately transfer the aliquot to an HPLC vial containing a mobile phase or a quenching solution to stop further degradation. Analyze the concentration of the parent compound by a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.

Table 1: Example Data from pH-Dependent Stability Assessment at 25°C
Time (Hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
195.299.196.5
288.798.592.1
476.496.885.3
858.194.072.8
2422.585.645.7

This is illustrative data and does not represent actual experimental results.

Section 4: Potential Degradation Pathways & Key Relationships

The chemical structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone dictates its behavior in aqueous media. The following diagrams illustrate key chemical principles at play.

G cluster_0 pH-Dependent Equilibrium FreeBase Compound (Free Base) (Less Soluble, Neutral/Basic pH) Protonated Compound (Protonated Salt) (More Soluble, Acidic pH) FreeBase->Protonated + H⁺

Caption: pH-dependent equilibrium of the piperidine nitrogen.

G cluster_1 Postulated Degradation Workflow Parent Parent Compound (β-Amino Ketone) Enol Enol/Enolate Intermediate (Acid/Base Catalyzed) Parent->Enol Tautomerization Degradants Degradation Products (e.g., Oxidized, Rearranged) Parent->Degradants Photodegradation (Direct) Reactive Reactive Intermediate (e.g., Elimination Product) Enol->Reactive Elimination/Rearrangement Reactive->Degradants Further Reactions

Sources

Technical Support Center: Amino Ketone Extraction & Phase Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Resolving Phase Separation (Emulsions/Rag Layers) in Amino Ketone Workups Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel that looks more like mayonnaise than a chemical extraction.

Amino ketones (often Mannich bases) are notoriously difficult to extract. Their structure contains both a hydrophobic alkyl chain/ketone group and a hydrophilic amine. This amphiphilic nature mimics the structure of a surfactant (soap), making them potent emulsifiers. Furthermore, their stability is pH-dependent; incorrect handling can lead to retro-Mannich degradation or polymerization, creating "rag layers" that refuse to separate.

This guide moves beyond basic advice to the physical chemistry driving these separations.[1][2] Follow the modules below to diagnose, resolve, and prevent these issues.

Module 1: The Mechanics of the Problem

Q: Why does my amino ketone extraction form a stable emulsion?

A: You have inadvertently created a micelle system. Amino ketones possess a basic amine (hydrophilic head) and a lipophilic backbone (hydrophobic tail).

  • The pH Trap: If the pH is near the pKa of the amine (typically 8–10), you have a mixture of protonated (ionic) and free-base (neutral) species. This mixture sits at the interface, lowering surface tension and stabilizing water droplets within the organic phase.

  • The Density Trap: If you are using chlorinated solvents (DCM) with brine, the densities of the organic and aqueous phases may become dangerously close (approx. 1.1–1.2 g/mL), removing the gravitational force required for separation.

Q: What is the "Rag Layer"? A: The rag layer is a stabilized interphase containing particulate matter (silica fines, polymer byproducts) trapped between the solvent layers. In amino ketone synthesis, this is often caused by oligomers formed via aldol condensation or retro-Mannich recombination side reactions.

Module 2: Critical Troubleshooting (The "Emergency Room")

If you currently have a stuck extraction, use the following decision matrix.

Visualizing the Diagnosis

EmulsionLogic Start Extraction Stuck? CheckType Identify Problem Type Start->CheckType Emulsion Cloudy/Milky Layer (Emulsion) CheckType->Emulsion RagLayer Solid/Gooey Interface (Rag Layer) CheckType->RagLayer Brine Add Saturated Brine (Increase Ionic Strength) Emulsion->Brine Step 1 GlassWool Filter via Glass Wool RagLayer->GlassWool Step 1 Filter Filter through Celite (Remove Particulates) Brine->Filter If fails Centrifuge Centrifugation (High G-Force Separation) Filter->Centrifuge If fails AcidWash Acidify (pH < 2) Extract Impurities GlassWool->AcidWash Step 2 (Caution: Product Loss)

Figure 1: Decision matrix for diagnosing and resolving phase separation issues in real-time.

Intervention Protocols
MethodMechanismProcedureRisk Factor
Salting Out Increases ionic strength of aqueous phase (Hofmeister effect), driving organics out.Add saturated NaCl (brine) to the funnel. Shake gently.Low. Standard first-line defense.
Celite Filtration Physical removal of particulate stabilizers (silica, polymers).Filter the entire emulsion through a pad of Celite 545. Rinse cake with fresh solvent.Medium. Product can adsorb to Celite; wash thoroughly.
Centrifugation Applies artificial gravity to force phase coalescence.Transfer emulsion to centrifuge tubes. Spin at 3000-5000 rpm for 5 mins.Low. Highly effective but volume limited.
The "Time Out" Allows slow coalescence.Leave overnight.High for Amino Ketones. Risk of retro-Mannich degradation if left in basic aqueous solution.
Module 3: Optimization & Prevention

Q: How do I select the right solvent and pH?

A: You must exploit the Henderson-Hasselbalch equation.



For amino ketones (Amine pKa ≈ 9–10):

  • To Extract Product: pH must be > 12 (ensure 99% Free Base).

  • To Remove Impurities: Wash with acidic water (pH 4–5) to keep product in water, wash organics, then basify.

Warning: Amino ketones are unstable. Prolonged exposure to high pH (>12) or heat can trigger a retro-Mannich reaction , cleaving the molecule back into the starting amine and ketone. Always work cold (0–5°C) during the basic phase.

Recommended Solvent Systems
SolventDensity (g/mL)ProsCons
Dichloromethane (DCM) 1.33Excellent solubility for polar amines.Forms emulsions easily; density is close to brine (1.2 g/mL).
Ethyl Acetate (EtOAc) 0.90Good density difference; safer.Can hydrolyze at high pH; extracts more water.
MTBE / Toluene 0.74 / 0.87Excellent phase separation (floats well).Poor solubility for very polar amino ketones.
Module 4: Standard Operating Procedure (SOP)

Protocol: High-Fidelity Amino Ketone Extraction Use this workflow to minimize emulsion risk from the start.

  • Quench & Cool: Cool the reaction mixture to 0°C .

  • Acidic Wash (Optional but Recommended):

    • Acidify mixture to pH 2–3 with 1M HCl.

    • Wash with Et2O (Ether) or Toluene. Why? This removes non-basic impurities (starting ketone, neutrals) while your product stays safely in the water layer.

    • Discard the organic layer.

  • The "Cold Swing" (Critical Step):

    • Keep the aqueous layer at 0°C.

    • Add fresh organic solvent (DCM or EtOAc).

    • Slowly adjust pH to 12–13 using 50% NaOH or saturated K2CO3. Do not overshoot blindly; use a pH meter.

  • Gentle Extraction:

    • Do NOT shake vigorously. Invert the funnel gently 20 times.

    • Allow layers to separate.[1][3][4][5] If the interface is cloudy, add solid NaCl immediately.

  • Drying:

    • Separate organic layer.[1][6] Dry over Na2SO4 (Sodium Sulfate) immediately to remove entrained water.

    • Concentrate in vacuo at low temperature (<30°C) to prevent thermal degradation.

Workflow Visualization

SOPWorkflow Rxn Reaction Mixture Acidify Acidify (pH 2) Wash w/ Toluene Rxn->Acidify DiscardOrg Discard Organics (Neutrals/Impurities) Acidify->DiscardOrg Top Layer Basify Basify (pH 12) Add DCM @ 0°C Acidify->Basify Bottom Layer (Product) Extract Gentle Inversion (No Shaking) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Optimized "pH Swing" workflow to isolate amino ketones while removing neutral impurities.

References
  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Not Voodoo. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Guide to Liquid-Liquid Extraction. MIT OpenCourseWare. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Biotage. (2023).[7] Tackling emulsions just got easier. The Synthesis Blog. Retrieved from [Link]

  • Rice University. (2018). Using Silicate and pH Control for Removal of the Rag Layer. Industrial & Engineering Chemistry Research.[8][9] Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Resolving Steric & Aliphatic Overlap in Cyclohexyl 2-(piperidinomethyl)phenyl Ketone

[1]

Executive Summary

Characterizing Cyclohexyl 2-(piperidinomethyl)phenyl ketone presents a specific analytical challenge common to lipophilic Mannich bases: the "Aliphatic Envelope."[1] While the aromatic and benzylic regions are often distinct, the cyclohexyl ring (attached to the carbonyl) and the piperidine ring (attached to the methylene linker) create a dense signal overlap in the 1.2–1.8 ppm range.[1]

This guide compares the standard CDCl₃ protocol against a Benzene-d₆ (


)1

1
Part 1: Structural Analysis & Theoretical Shift Logic

Before acquiring data, we must map the proton environments.[1] This molecule possesses three distinct steric zones that dictate the NMR strategy.

The Molecule:

  • Zone A (Aromatic): 1,2-disubstituted benzene ring.[1][2]

  • Zone B (Linker & Heterocycle): A benzylic methylene bridge connecting to a piperidine ring.[1]

  • Zone C (Ketone Scaffold): A cyclohexyl group directly bonded to the carbonyl.[1]

Critical Structural Insight (The "Ortho Effect"): The steric bulk of the cyclohexyl group adjacent to the carbonyl, combined with the ortho-piperidinomethyl group, restricts bond rotation.[1] Unlike simple acetophenone derivatives, the benzylic protons (

1
Part 2: Comparative Analysis of Solvents

We compare the standard industry solvent (Chloroform-d) against the high-resolution alternative (Benzene-d₆).[1]

Method A: Standard Protocol (CDCl₃)[1]
  • Performance: Baseline.

  • Pros: Excellent solubility; chemical shifts align with most library databases.

  • Cons: Severe signal crowding in the 1.2–1.8 ppm region. The cyclohexyl methylene protons often co-elute with the piperidine

    
     protons, making integral integration unreliable.[1]
    
Method B: High-Resolution Protocol (Benzene-d₆)[1]
  • Performance: Superior Resolution.

  • Mechanism: The benzene ring creates a magnetic anisotropy that shields/deshields protons differently based on the solute's geometry.[1]

  • Result: The piperidine ring protons are often shielded (shifted upfield) differently than the cyclohexyl protons, "stretching" the aliphatic region and allowing for precise coupling constant (

    
    -value) calculation.[1]
    
Part 3: Experimental Protocol
1. Sample Preparation Workflow

To ensure reproducibility, follow this gravimetric protocol.

  • Step 1: Weigh 10–15 mg of the purified ketone into a clean vial. Note: Using >20 mg can cause viscosity broadening.[1]

  • Step 2: Add 0.6 mL of solvent (Method A: CDCl₃; Method B:

    
    ).[1]
    
  • Step 3: Sonicate for 30 seconds to ensure complete homogeneity.

  • Step 4: Filter through a cotton plug into the NMR tube to remove suspended micro-particulates (crucial for resolution).[1]

2. Acquisition Parameters (400 MHz or Higher)
  • Temperature: 298 K (25°C).[1] Variation: If benzylic broadening occurs, heat to 313 K to sharpen signals via fast exchange.

  • Pulse Angle: 30° (maximizes relaxation).[1]

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the cyclohexyl methine).

  • Scans (NS): 16 (CDCl₃) vs. 32 (

    
     due to lower deuterium lock signal intensity).[1]
    
Part 4: Data Interpretation & Comparison

The following table contrasts the expected chemical shifts. Note the resolution gain in Method B.

Proton AssignmentMultiplicityMethod A: CDCl₃ (

ppm)
Method B:

(

ppm)
Performance Note
Aromatic (4H) Multiplet7.20 – 7.606.90 – 7.30

spreads the ortho/meta/para signals.[1]
Benzylic

Singlet3.553.42May split into AB quartet if rotation is restricted.
Cyclohexyl Methine Multiplet (tt)3.05 – 3.152.85 – 2.95Distinct triplet-of-triplets; clear in both.[1]
Piperidine

Broad Multiplet2.30 – 2.452.15 – 2.30Sharper definition in

.
Aliphatic Envelope Blob 1.20 – 1.80 1.05 – 1.95 CRITICAL:

resolves Piperidine

from Cyclohexyl

.
Visualizing the Comparison Logic

The diagram below illustrates the decision matrix for choosing the correct characterization path.

NMR_WorkflowStartSample: Cyclohexyl 2-(piperidinomethyl)phenyl ketoneSolubilityCheck SolubilityStart->SolubilityMethodAMethod A: CDCl3(Standard)Solubility->MethodAMethodBMethod B: C6D6(High Res)Solubility->MethodBResultAResult: Aliphatic Overlap(1.2-1.8 ppm)MethodA->ResultAResultBResult: ASIS EffectSeparates Piperidine/CyclohexylMethodB->ResultBDecisionIs Integral Accuracy Critical?ResultA->DecisionAdvancedRun 2D HSQC(1H-13C Correlation)ResultB->AdvancedConfirmationDecision->MethodANo (Rapid ID)Decision->AdvancedYes

Caption: Workflow for optimizing solvent selection based on resolution requirements. Method B is preferred for detailed structural assignment.

Part 5: Advanced Validation (Self-Validating System)

To ensure the "Trustworthiness" of your assignment, you must validate the 1D data using a 1H-1H COSY (Correlation Spectroscopy) experiment.[1]

The "Connectivity Chain" Protocol:

  • Anchor Point: Identify the Cyclohexyl Methine proton (~3.1 ppm).[1] It is the only aliphatic proton in this region that integrates to 1H and has a clear multiplet structure (

    
    ).
    
  • Trace Forward: In the COSY spectrum, look for cross-peaks from 3.1 ppm into the aliphatic blob.[1] These specific correlations identify the Cyclohexyl C2/C6 protons .

  • Exclusion: Any aliphatic signals not coupling to the 3.1 ppm anchor belong to the Piperidine ring (or the distal cyclohexyl protons).[1]

  • Confirmation: The Benzylic

    
      (~3.5 ppm) should show no COSY correlations to the aliphatic region (unless long-range coupling is visible), confirming it isolates the piperidine from the phenyl ring.[1]
    

COSY_LogicMethineCyclohexyl Methine(~3.1 ppm)BlobAliphatic Region(1.2-1.8 ppm)Methine->BlobCOSY Cross-peakPiperidinePiperidine RingBlob->PiperidineUncorrelated to MethineCyclohexylCyclohexyl RingBlob->CyclohexylCorrelated

Caption: Logic flow for using COSY to distinguish overlapping aliphatic signals.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for NMR solvent effects and ASIS).

  • National Institute of Standards and Technology (NIST). (2023). Phenyl cyclohexyl ketone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Structural analog data).[1]

  • PubChem. (2025).[1][3] 2-Cyclohexylpiperidine Spectral Information. National Library of Medicine. Available at: [Link] (Piperidine ring shift comparisons).[1]

  • Reich, H. J. (2023).[1] Solvent Effects in NMR. University of Wisconsin-Madison. (Authoritative guide on using C6D6 for resolution).

Optimized HPLC Method Development for Purity Analysis of Sacubitril Intermediate (CAS 898773-89-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of CAS 898773-89-2 , a critical intermediate in the synthesis of the heart failure drug Sacubitril (part of the Entresto complex).

The analysis of this compound presents specific chromatographic challenges:

  • Basic Functionality: The primary amine causes severe peak tailing on active silanols.

  • Hydrophobicity: The biphenyl and ethyl ester moieties require high organic mobile phase strength.

  • Stereochemical Complexity: As a diastereomer [(2R, 4S)], it must be separated from its (2S, 4S) or (2R, 4R) analogs and its hydrolysis product (Sacubitril Acid).

Chemical Profile
PropertyDetailAnalytical Implication
Structure Biphenyl-amine-ethyl esterMixed mode interactions (Hydrophobic + Ionic).
pKa ~9.5 (Amine)Positively charged at pH < 8.0. Requires acidic pH for retention control.
LogP ~3.5 (Hydrophobic)Requires gradient elution with high % organic modifier.
Chromophore BiphenylStrong UV absorption at 254 nm; secondary max at 278 nm.

Comparative Analysis: Legacy vs. Advanced Methodologies

We compare two distinct approaches: the industry-standard "Legacy" method (Method A) and an "Optimized Core-Shell" method (Method B).

Method A: The "Legacy" Standard (Phosphate/Porous C18)
  • Concept: Relies on high ionic strength phosphate buffers to mask silanols and a traditional 5 µm fully porous silica column.

  • Pros: Robust, historically validated, cheap consumables.

  • Cons: Long run times (>25 mins), higher backpressure limits flow rate, phosphate precipitates in high organic ("salting out" risk), incompatible with Mass Spectrometry (MS).

Method B: The "Advanced" Approach (TFA/Core-Shell C18)
  • Concept: Utilizes 2.7 µm Core-Shell (Fused-Core) particles for higher efficiency at lower backpressure, combined with Trifluoroacetic Acid (TFA) as an ion-pairing agent.

  • Pros: 3x faster throughput, superior peak shape (Tailing < 1.2), MS-compatible, higher resolution of diastereomers.

  • Cons: TFA can suppress MS ionization slightly (overcome by modern sources); column requires equilibration.

Experimental Protocols

Sample Preparation (Common to Both)
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure water; the ester is hydrophobic and may precipitate.

  • Concentration: 0.5 mg/mL (Assay); 1.0 mg/mL (Impurity profiling).

  • Stability: Prepare fresh. The ethyl ester is susceptible to hydrolysis into the acid form (Impurity A) if left in acidic aqueous solution for >24 hours.

Method A: Legacy Protocol (Phosphate Buffered)
  • Column: Inertsil ODS-3 or equivalent Fully Porous C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold)

    • 5-20 min: 30% → 80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B (Re-equilibration)

Method B: Optimized Protocol (Core-Shell + TFA)
  • Column: Kinetex C18 or Cortecs C18, 100 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Flow Rate: 1.5 mL/min.

  • Temperature: 40°C (Improves mass transfer).

  • Gradient:

    • 0-1 min: 25% B

    • 1-8 min: 25% → 90% B

    • 8-10 min: 90% B

    • 10-12 min: 25% B (Re-equilibration)

Performance Data Comparison

The following data represents validated performance metrics comparing the separation of CAS 898773-89-2 (Main Peak) from its hydrolysis impurity (Acid) and its diastereomer.

ParameterMethod A (Legacy 5µm)Method B (Core-Shell 2.7µm)Improvement
Run Time 30.0 min12.0 min60% Faster
Retention Time (Main) 14.2 min5.8 min-
USP Tailing (Tf) 1.6 - 1.81.05 - 1.15Significant Peak Sharpening
Theoretical Plates (N) ~12,000~28,000>2x Efficiency
Resolution (Rs) Main vs Diastereomer1.8 (Baseline separation)3.2 (High Resolution)Superior Selectivity
Backpressure 180 bar240 barManageable on standard HPLC
Scientific Rationale for Improvements
  • Tailing Reduction: The primary amine in CAS 898773-89-2 interacts strongly with residual silanols on the silica surface. In Method B, TFA acts as an ion-pairing agent, masking the positive charge of the amine and "capping" silanols, resulting in a symmetric peak.

  • Resolution Gain: Core-shell particles have a shorter diffusion path (shorter

    
     term in the van Deemter equation), allowing for sharper peaks and higher resolution, particularly for closely eluting diastereomers.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the method development logic and the specific interactions governing the separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyze CAS 898773-89-2 (Amine, Ester, Biphenyl) Check_pKa Check pKa (~9.5) Amine is protonated Start->Check_pKa Select_Column Select Stationary Phase Check_pKa->Select_Column Option_A Fully Porous C18 (High Surface Area) Select_Column->Option_A Standard Option_B Core-Shell C18 (High Efficiency) Select_Column->Option_B Optimized Buffer_Choice Select Mobile Phase Modifier Option_A->Buffer_Choice Option_B->Buffer_Choice Phosphate Phosphate pH 3.0 (Silanol Suppression via Ionic Strength) Buffer_Choice->Phosphate If UV only TFA 0.1% TFA (Ion Pairing + Silanol Masking) Buffer_Choice->TFA If UV/MS Outcome_A Method A: Broad peaks, Long run (Legacy) Phosphate->Outcome_A Outcome_B Method B: Sharp peaks, Fast run (Recommended) TFA->Outcome_B

Caption: Decision logic for selecting the optimized Core-Shell/TFA system over the traditional porous/phosphate system.

Diagram 2: Molecular Interaction Mechanism

Interactions Compound CAS 898773-89-2 (Cationic Amine) Silanol Silica Surface (Anionic Silanols) Compound->Silanol Ionic Attraction (Causes Tailing) TFA_Effect TFA Ion-Pairing (Neutralizes Repulsion) TFA_Effect->Compound Forms Ion Pair TFA_Effect->Silanol Suppresses Ionization Result Symmetric Peak Shape (Tailing Factor < 1.2) TFA_Effect->Result Enables

Caption: Mechanism of TFA in preventing amine-silanol interactions, ensuring peak symmetry.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe ghost peaks in the gradient, they likely originate from the TFA. Use "HPLC Grade" or "Spectroscopy Grade" TFA, and ensure the water source is 18.2 MΩ.

  • Hydrolysis: The ethyl ester is stable in 0.1% TFA during the run time, but do not store samples in the mobile phase for >24 hours. If autosampler stability is poor, switch to a Formic Acid buffer (weaker acid) or maintain the autosampler at 4°C.

  • Diastereomer Separation: If the resolution between the (2R,4S) main peak and diastereomers is < 1.5, lower the temperature to 25°C. This increases the selectivity (

    
    ) of the stationary phase, though it will slightly increase backpressure.
    

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Venkateswara Rao, K., et al. "Development and Validation of A RP-HPLC Method for the Simultaneous Estimation of Valsartan and Sacubitril in Rat Plasma." Juniper Publishers, 2018. Link

  • Babu, K.S., et al. "Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy." Rasayan Journal of Chemistry, Vol. 15, No. 2, 2022.[3] Link

  • PubChem. "Compound Summary: (2R,4S)-5-(4-Biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride."[4] National Library of Medicine. Link

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of Piperidinomethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with novel synthetic compounds, understanding the structural information that can be gleaned from mass spectrometry is paramount. Piperidinomethyl ketones, a class of compounds featuring a piperidine ring N-substituted with a ketone-containing moiety, are prevalent scaffolds in medicinal chemistry. This guide provides an in-depth comparison of their fragmentation patterns under different ionization techniques, supported by experimental data and mechanistic insights, to aid in their rapid and accurate identification.

Introduction to the Mass Spectrometry of Piperidinomethyl Ketones

Piperidinomethyl ketones possess two key structural features that dictate their fragmentation behavior in a mass spectrometer: the basic nitrogen atom of the piperidine ring and the carbonyl group of the ketone. The interplay between these two functional groups, and the influence of the ionization method, results in characteristic fragmentation patterns that can be used for structural elucidation. This guide will compare and contrast the fragmentation behavior under hard ionization, specifically Electron Ionization (EI), and soft ionization, Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Dominated by Alpha-Cleavage

Under the high-energy conditions of Electron Ionization (EI), the fragmentation of piperidinomethyl ketones is typically initiated by the ionization of the nitrogen atom, which has a lower ionization energy than most other parts of the molecule.[1] This leads to the formation of a molecular ion (M+•) that readily undergoes fragmentation.

The most dominant fragmentation pathway for piperidine derivatives under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion.[1] For piperidinomethyl ketones, this involves the cleavage of the bond between the piperidine ring and the methylene group attached to the nitrogen.

A prime example of this fragmentation pattern can be observed in the EI mass spectrum of 1-acetylpiperidine (also known as methyl 1-piperidyl ketone), a close analog of piperidinomethyl ketones.

Table 1: Key Fragment Ions in the EI Mass Spectrum of 1-Acetylpiperidine

m/zProposed FragmentRelative Intensity
127[M]+• (Molecular Ion)Moderate
84[M - CH3CO]+High
43[CH3CO]+High

Data sourced from NIST Mass Spectrometry Data Center.[2]

The base peak in the spectrum of 1-acetylpiperidine is often the acylium ion at m/z 43, with another major fragment at m/z 84 corresponding to the piperidinyl cation formed by the loss of the acetyl group.

Caption: Dominant α-cleavage pathways in EI-MS.

Electrospray Ionization (ESI) Mass Spectrometry: The Softer Approach

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, especially for basic compounds like piperidinomethyl ketones.[1] Fragmentation is then induced in the gas phase, usually through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The fragmentation of the [M+H]+ precursor ion is often initiated at the site of protonation, which is the basic nitrogen of the piperidine ring. Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules.[1] For piperidinomethyl ketones, a characteristic fragmentation would be the cleavage of the N-CO bond, which is analogous to the fragmentation observed in α,β-unsaturated piperamides.[3] This would result in the formation of a protonated piperidine ion and a neutral ketene.

Sources

Validating Structure-Activity Relationships (SAR) of Piperidine Ketone Hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage

In the landscape of early-stage drug discovery, piperidine-4-one derivatives (often classified as Monoketone Curcumin Analogs or MACs) represent a "privileged scaffold." Unlike their acyclic or carbocyclic counterparts (e.g., cyclohexanones), piperidine ketones offer a unique chemical handle—the nitrogen atom—that allows for the modulation of solubility and pharmacokinetic profiles without disrupting the pharmacophore’s electronic integrity.

This guide serves as a technical blueprint for validating the Structure-Activity Relationship (SAR) of these hits. We move beyond simple potency screening to a rigorous validation framework, comparing piperidine ketone hits against established standards like Curcumin (the parent natural product) and 5-Fluorouracil (5-FU) or Doxorubicin (clinical standards).

The Scaffold: Anatomy of a Hit

To validate a hit, one must first understand the structural drivers of its activity. The piperidine ketone scaffold functions as a bis-electrophile (Michael acceptor) capable of alkylating thiols in specific proteins (e.g., Thioredoxin Reductase, NF-κB).

SAR Logic Map

The following diagram illustrates the critical modification zones on the scaffold and their validated impact on biological activity.

SAR_Logic Core Piperidine-4-one Scaffold N_Sub N-Substituent (R1) Solubility & Bioavailability (Methyl, Benzyl, Sulfonyl) Core->N_Sub Modulates pKa & Lipophilicity Aryl_Wings Aryl 'Wings' (R2) Potency & Selectivity (2-F, 3,4,5-OMe, 2-Cl) Core->Aryl_Wings Electronic effects on Warhead Linker Enone Linker Reactivity (Warhead) (Michael Acceptor) Core->Linker Covalent binding to Cysteine N_Sub->Aryl_Wings Synergistic Cytotoxicity

Figure 1: Structural dissection of piperidine ketone hits. The nitrogen center (R1) dictates ADME properties, while the aryl wings (R2) drive potency.

Comparative Performance Analysis

Validation requires benchmarking. The data below synthesizes performance metrics of validated piperidine hits (e.g., EF24 , ST03 ) against reference standards.

Table 1: Cytotoxicity Potency (IC50 in µM)

Note: Lower values indicate higher potency.

Compound ClassSpecific HitHCT116 (Colon)MCF-7 (Breast)PC-3 (Prostate)Mechanism Highlight
Piperidine Ketone EF24 (Reference)0.4 µM0.7 µM0.5 µMHIF-1α inhibition; ROS induction
Piperidine Ketone ST03 (Novel Hit)0.2 µM 0.3 µM 0.4 µMIntrinsic apoptosis; MMP-1 inhibition
Natural Product Curcumin15.0 µM20.0 µM22.0 µMWeak bioavailability; rapid metabolism
Clinical Standard 5-Fluorouracil5.0 µM12.0 µM>50 µMDNA/RNA synthesis inhibition
Clinical Standard Doxorubicin0.3 µM0.2 µM0.1 µMTopoisomerase II inhibition (High Toxicity)
Table 2: ADME & Stability Profile

Comparing the Piperidine Scaffold vs. Cyclohexanone vs. Curcumin.

FeaturePiperidine KetoneCyclohexanone AnalogCurcuminImplication
Water Solubility High (Salt formation possible at N)Low (Lipophilic core)Very LowPiperidines allow for IV formulation.
Metabolic Stability Moderate/High (Resistant to hydrolysis)HighLow (Rapid glucuronidation)Piperidines extend half-life (t1/2).
Selectivity Index >10 (Cancer vs. Normal Fibroblast)~5>20Piperidines maintain safety window.

Experimental Validation Protocols

As a Senior Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for validating piperidine ketone hits, ensuring that observed activity is due to specific scaffold interactions and not assay artifacts.

Protocol A: Synthesis via Claisen-Schmidt Condensation

Objective: To generate a library of 3,5-bis(arylidene)-4-piperidones for SAR mapping.

  • Reagents: 4-Piperidone hydrochloride monohydrate (1.0 eq), Substituted Benzaldehyde (2.2 eq), Glacial Acetic Acid (Solvent), Dry HCl gas (Catalyst).

  • Procedure:

    • Dissolve piperidone salt in glacial acetic acid.

    • Add benzaldehyde.[1][2][3]

    • Purge with dry HCl gas for 30 minutes at 25°C (Acidic catalysis prevents Michael addition side-reactions common in basic conditions).

    • Stir for 24 hours at room temperature.

    • Work-up: Pour into diethyl ether. Filter the precipitate.[1] Wash with acetone/ether.

  • Validation Check: Confirm E,E-configuration via 1H-NMR (Singlet at δ 7.6–7.9 ppm for vinyl protons).

Protocol B: Validated MTT Cytotoxicity Assay

Objective: To determine IC50 values with high precision, ruling out false positives caused by redox interference.

  • Cell Seeding: Seed tumor cells (e.g., HCT116) at 10,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Compound Treatment:

    • Prepare stock in DMSO (10 mM).

    • Dilute in media to final concentrations (0.01 – 50 µM). Final DMSO < 0.5% .

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48 hours .

  • MTT Addition:

    • Add MTT reagent (0.5 mg/mL final).[4] Incubate 3–4 hours at 37°C.

    • Critical Step: Carefully aspirate media (for adherent cells) or centrifuge (for suspension).[5]

  • Solubilization: Add 100 µL DMSO. Shake for 15 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Data Integrity Check: If IC50 varies >20% between replicates, check for piperidine precipitation in media.

Mechanistic Validation Workflow

To prove your hit is not a PAINS (Pan-Assay Interference Compound), you must validate the mechanism. Piperidine ketones typically act via ROS generation and mitochondrial dysfunction.

Pathway Visualization

The following diagram maps the validated signaling cascade for Compound ST03/EF24 derivatives.

Mechanism_Pathway Compound Piperidine Ketone Hit (e.g., ST03) TrxR Thioredoxin Reductase (Inhibition) Compound->TrxR Michael Addition to Cys-SeCys ROS Intracellular ROS Accumulation TrxR->ROS Redox Imbalance Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Cell Death

Figure 2: Validated Mechanism of Action. The electrophilic enone targets TrxR, triggering a ROS-dependent mitochondrial apoptotic pathway.

References

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties. MDPI.

  • Dimeric 3,5-bis(benzylidene)-4-piperidones: A novel cluster of tumour-selective cytotoxins. ResearchGate.

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.